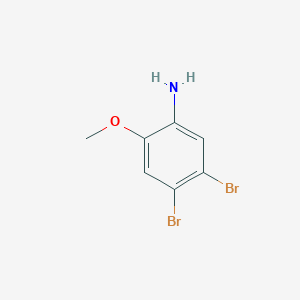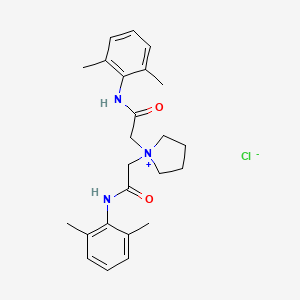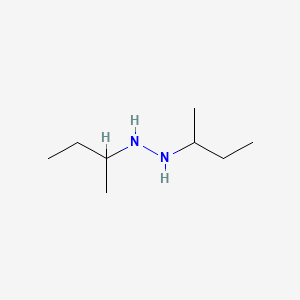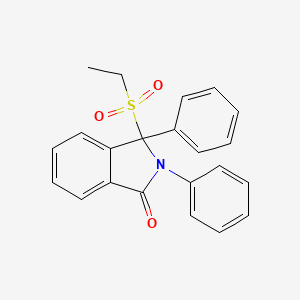
6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine is a chemical compound with a complex structure that includes a quinazoline core substituted with methoxy, methyl, and trimethylpyrimidinyl groups.
Métodos De Preparación
The synthesis of 6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methylquinazoline with 4,5,6-trimethylpyrimidin-2-amine in the presence of a methoxy group donor under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted quinazoline derivatives. .
Aplicaciones Científicas De Investigación
6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine can be compared with other quinazoline derivatives such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. These compounds share a quinazoline core but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
5848-19-1 |
|---|---|
Fórmula molecular |
C17H19N5O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C17H19N5O/c1-9-10(2)18-16(19-11(9)3)22-17-20-12(4)14-8-13(23-5)6-7-15(14)21-17/h6-8H,1-5H3,(H,18,19,20,21,22) |
Clave InChI |
NRRUVOMHMKHNKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1C)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)

